2-[2-(3,5-Diphenyl-1H-pyrazol-1-YL)vinyl]-1,3,3-trimethyl-3H-indolium chloride
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Overview
Description
2-[2-(3,5-Diphenyl-1H-pyrazol-1-YL)vinyl]-1,3,3-trimethyl-3H-indolium chloride is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms. This particular compound is notable for its unique structural features, which include a pyrazole ring substituted with diphenyl groups and a vinyl linkage to an indolium moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 2-[2-(3,5-Diphenyl-1H-pyrazol-1-YL)vinyl]-1,3,3-trimethyl-3H-indolium chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by the reaction of hydrazine with a β-diketone, such as acetylacetone, in the presence of an acid catalyst.
Substitution with Diphenyl Groups: The pyrazole ring is then substituted with diphenyl groups through a Friedel-Crafts acylation reaction.
Vinyl Linkage Formation: The substituted pyrazole is reacted with a vinyl halide to form the vinyl linkage.
Indolium Moiety Attachment: The final step involves the reaction of the vinyl-substituted pyrazole with 1,3,3-trimethyl-2-methyleneindoline to form the indolium moiety, followed by quaternization with methyl chloride to yield the chloride salt.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
2-[2-(3,5-Diphenyl-1H-pyrazol-1-YL)vinyl]-1,3,3-trimethyl-3H-indolium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the chloride ion. Common reagents include sodium methoxide or potassium cyanide.
Addition Reactions: The vinyl group allows for addition reactions with electrophiles, such as halogens or hydrogen halides, leading to the formation of addition products.
Scientific Research Applications
2-[2-(3,5-Diphenyl-1H-pyrazol-1-YL)vinyl]-1,3,3-trimethyl-3H-indolium chloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic applications are being explored in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of dyes, pigments, and other materials with specific optical properties.
Mechanism of Action
The mechanism of action of 2-[2-(3,5-Diphenyl-1H-pyrazol-1-YL)vinyl]-1,3,3-trimethyl-3H-indolium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
2-[2-(3,5-Diphenyl-1H-pyrazol-1-YL)vinyl]-1,3,3-trimethyl-3H-indolium chloride can be compared with other similar compounds, such as:
2-(3,5-Diphenyl-1H-pyrazol-1-yl)acetic acid: This compound shares the pyrazole core but differs in its functional groups, leading to different chemical and biological properties.
6-(4-Substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: This compound has a similar pyrazole structure but includes an imidazo-thiadiazole moiety, resulting in distinct biological activities.
(Z)-5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-one: This compound features a pyrazole ring with different substituents, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Properties
CAS No. |
64683-43-8 |
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Molecular Formula |
C28H26ClN3 |
Molecular Weight |
440.0 g/mol |
IUPAC Name |
2-[(E)-2-(3,5-diphenylpyrazol-1-yl)ethenyl]-1,3,3-trimethylindol-1-ium;chloride |
InChI |
InChI=1S/C28H26N3.ClH/c1-28(2)23-16-10-11-17-25(23)30(3)27(28)18-19-31-26(22-14-8-5-9-15-22)20-24(29-31)21-12-6-4-7-13-21;/h4-20H,1-3H3;1H/q+1;/p-1 |
InChI Key |
ONNDCIUKMBBJBQ-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/N3C(=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5)C)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CN3C(=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5)C)C.[Cl-] |
Origin of Product |
United States |
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